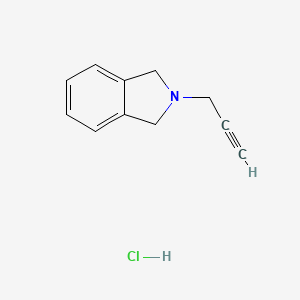

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride

Description

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride is a bicyclic organic compound featuring a 2,3-dihydro-1H-isoindole core substituted with a propargyl (prop-2-yn-1-yl) group at the 2-position, forming a hydrochloride salt. The isoindole moiety consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is partially saturated (2,3-dihydro) to reduce aromaticity and modulate reactivity. The propargyl group introduces an alkyne functionality, enabling click chemistry or further derivatization, while the hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications .

For instance, 5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS 223595-18-4) shares the isoindole hydrochloride scaffold but substitutes a bromine and methyl group, highlighting the versatility of this structural class in medicinal chemistry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-ynyl-1,3-dihydroisoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-2-7-12-8-10-5-3-4-6-11(10)9-12;/h1,3-6H,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNCPMIGZPQCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of solvents such as toluene and catalysts like copper or ruthenium to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: This compound can be used in the study of biological pathways and interactions.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the isoindole core significantly influence molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

Propargyl vs. Halogen/Methyl Substituents: The propargyl group in the target compound introduces sp-hybridized carbons, enabling reactions like Huisgen cycloaddition (click chemistry). In contrast, bromine in 5-bromo-1-methyl-isoindole HCl facilitates nucleophilic substitution or cross-coupling reactions .

Hydrochloride Salt vs. Neutral Forms :

Structural and Crystallographic Comparisons

Crystallographic data from related isoindole derivatives reveal trends in molecular packing and intermolecular interactions:

- Compound I () : The isoindole ring (r.m.s. deviation = 0.018 Å) forms π-π interactions with a quinazolinyl group (intercentroid distance = 3.5330 Å) and C–H···O hydrogen bonds, stabilizing the crystal lattice .

- However, the hydrochloride ion could form strong ionic or hydrogen-bonding networks with adjacent molecules.

Biological Activity

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClN

- Molecular Weight : 193.67 g/mol

- CAS Number : 22513-29-7

- Purity : Minimum 95% .

The compound belongs to the class of propargylamine derivatives, which are known for their neuroprotective properties. The proposed mechanisms include:

- Reduction of Oxidative Stress : It stabilizes mitochondrial membranes and prevents apoptosis by modulating oxidative stress levels .

- Neuro-restorative Activities : Exhibits potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by promoting neuronal survival .

Neuroprotective Effects

Research indicates that this compound may protect neurons from degeneration. In vitro studies have shown that it can enhance neuronal survival rates under oxidative stress conditions.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated significant inhibitory effects on cell proliferation in human glioblastoma U251 cells with an IC50 value indicating potent activity .

Case Studies and Research Findings

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study 1 | U251 (glioblastoma) | <10 | Significant reduction in cell viability |

| Study 2 | A431 (epidermoid carcinoma) | 15 | Induction of apoptosis observed |

| Study 3 | Jurkat (leukemia) | 20 | Inhibition of Bcl-2 protein expression |

In Vivo Studies

In animal models, the compound has shown promise in reducing neuroinflammation and improving cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications. Deuterium substitution has been noted to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.